molecular formula C22H18BrNO6S B2824807 Methyl 5-(4-bromophenylsulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate CAS No. 421580-24-7

Methyl 5-(4-bromophenylsulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate

Cat. No. B2824807
CAS RN: 421580-24-7
M. Wt: 504.35
InChI Key: CIVXULVISMAEEV-UHFFFAOYSA-N
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Description

Methyl 5-(4-bromophenylsulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate is a useful research compound. Its molecular formula is C22H18BrNO6S and its molecular weight is 504.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivation

  • Synthesis of Furan Derivatives : Horii et al. (1962) discussed the synthesis of various furan derivatives, including methoxy naphtho furans, which are related to the compound (Horii, Katagi, Tamura, Tanaka, & Yamawaki, 1962).

  • Derivatization of Arylsulfonylthiophene- and Furan-2-Sulfonamides : Hartman and Halczenko (1990) explored the synthesis and derivatization of furan-2-sulfonamides, which may include compounds structurally similar to Methyl 5-(4-bromophenylsulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate (Hartman & Halczenko, 1990).

Biological and Chemical Properties

  • Antiestrogenic Activity of Related Compounds : Jones et al. (1979) studied the synthesis and antiestrogenic activity of dihydronaphthalene derivatives, which shares a similar structural framework with the compound (Jones, Suarez, Massey, Black, & Tinsley, 1979).

  • Substituent Effects in Synthesis : Horaguchi et al. (1986) investigated the effects of different substituents in the synthesis of naphtho furan derivatives, highlighting the impact of molecular changes on the properties of these compounds (Horaguchi, Yagoh, Tanemura, & Suzuki, 1986).

  • Synthesis of Naphthoquinone Derivatives : Research by Hatzigrigoriou, Spyroudis, and Varvoglis (1989) delves into the synthesis of various naphthoquinone derivatives, including furan derivatives, which are relevant to the structure of the compound (Hatzigrigoriou, Spyroudis, & Varvoglis, 1989).

  • Transition Metal Chelates Derived From Benzofuran : Varde and Acharya (2017) investigated the chelating properties of transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules, which are chemically related to the compound (Varde & Acharya, 2017).

  • Cycloxygenase Inhibitory Properties of Naphthalene Derivatives : Nencetti et al. (2015) synthesized and studied the cycloxygenase inhibitory properties of new naphthalene derivatives, which are structurally related to the compound (Nencetti, Ciccone, Rossello, Nuti, Milanese, & Orlandini, 2015).

  • Antibacterial Activity of Naphthalene Derivatives : Göksu and Uğuz (2005) synthesized and evaluated the antibacterial activity of naphthalene derivatives, which may include compounds structurally similar to this compound (Göksu & Uğuz, 2005).

properties

IUPAC Name

methyl 5-[(4-bromophenyl)sulfonylamino]-2-(methoxymethyl)benzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrNO6S/c1-28-12-19-20(22(25)29-2)17-11-18(15-5-3-4-6-16(15)21(17)30-19)24-31(26,27)14-9-7-13(23)8-10-14/h3-11,24H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVXULVISMAEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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